3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid
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Overview
Description
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid is a chemical compound with the molecular formula C12H12O4 It is a derivative of benzodioxepin, a heterocyclic compound containing oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 3,4-dihydro-2H-1,5-benzodioxepin-7-amine and propanoic acid derivatives.
Condensation Reaction: The starting materials undergo a condensation reaction, often facilitated by a catalyst, to form the desired compound.
Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents into the compound, altering its chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress. The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid can be compared with other similar compounds, such as:
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid: This compound differs in its functional group, leading to different chemical properties and reactivity.
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,7-dihydroxy-4H-chromen-4-one: This compound contains additional hydroxyl groups, which may influence its biological activity.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)5-3-9-2-4-10-11(8-9)16-7-1-6-15-10/h2,4,8H,1,3,5-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYULEYHGWKPDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CCC(=O)O)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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